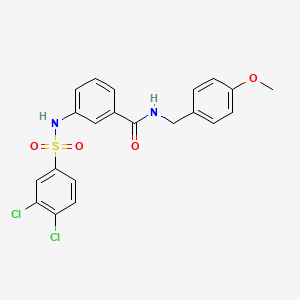
4-Hydroxy-cinnamanilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(4-Hydroxyphenyl)-N-phenylacrylamide is an organic compound characterized by the presence of a hydroxyphenyl group and a phenylacrylamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-Hydroxyphenyl)-N-phenylacrylamide typically involves the reaction of 4-hydroxybenzaldehyde with aniline in the presence of a base, followed by the addition of acrylonitrile. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for (E)-3-(4-Hydroxyphenyl)-N-phenylacrylamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3-(4-Hydroxyphenyl)-N-phenylacrylamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The conditions may vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
(E)-3-(4-Hydroxyphenyl)-N-phenylacrylamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (E)-3-(4-Hydroxyphenyl)-N-phenylacrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the phenylacrylamide moiety can interact with hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-3-(4-Hydroxyphenyl)acrylamide
- (E)-3-(4-Hydroxyphenyl)-N-methylacrylamide
- (E)-3-(4-Hydroxyphenyl)-N-ethylacrylamide
Uniqueness
(E)-3-(4-Hydroxyphenyl)-N-phenylacrylamide is unique due to the presence of both a hydroxyphenyl group and a phenylacrylamide moiety, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C15H13NO2 |
|---|---|
Poids moléculaire |
239.27 g/mol |
Nom IUPAC |
(E)-3-(4-hydroxyphenyl)-N-phenylprop-2-enamide |
InChI |
InChI=1S/C15H13NO2/c17-14-9-6-12(7-10-14)8-11-15(18)16-13-4-2-1-3-5-13/h1-11,17H,(H,16,18)/b11-8+ |
Clé InChI |
YAGRPHZXEPGAOZ-DHZHZOJOSA-N |
SMILES isomérique |
C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)O |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chlorobicyclo[3.2.1]oct-3-en-2-one](/img/structure/B12837271.png)

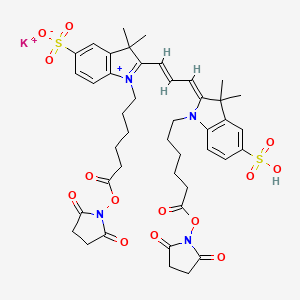
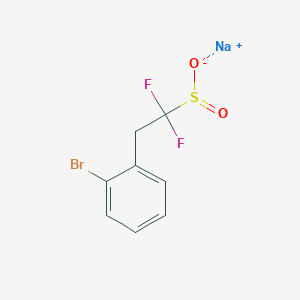
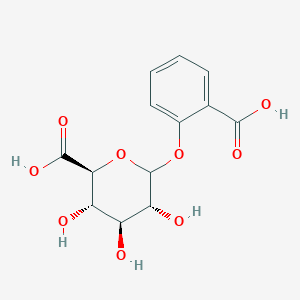
![[(1R)-2-[2-(2,2-diphenylacetyl)oxypropan-2-yl]-1-methylcyclohex-3-en-1-yl] 2,2-diphenylacetate](/img/structure/B12837298.png)

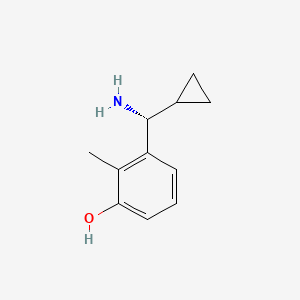
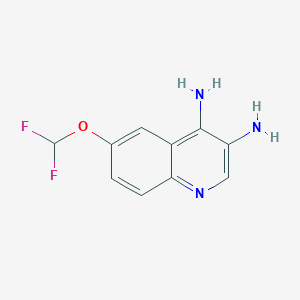
![(1R,3aR,4aR,8aR,9S,9aR)-1-Methyl-3-Oxodecahydro-3H-Spiro[Naphtho[2,3-c]Furan-6,2'-[1,3]Dioxolane]-9-](/img/structure/B12837308.png)
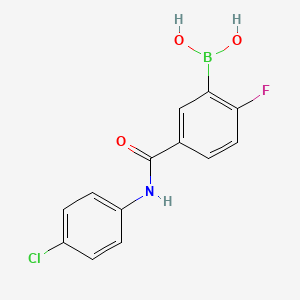
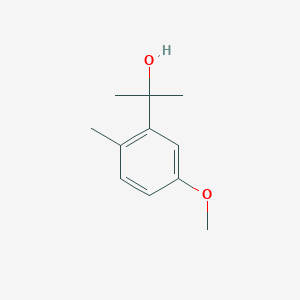
![(1S,5R)-8-Benzyl-8-azabicyclo[3.2.1]octan-2-one](/img/structure/B12837337.png)
